Esomeprazole - 119141-88-7

Esomeprazole

Catalog Number: EVT-267748
CAS Number: 119141-88-7
Molecular Formula: C34H44N6O10S2Sr
Molecular Weight: 848.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Esomeprazole, sold under the brand name Nexium, is a proton pump inhibitor (PPI) medication used for the management of gastroesophageal reflux disease (GERD), for gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and for the treatment of pathological hypersecretory conditions including Zollinger-Ellison (ZE) Syndrome. It can also be found in quadruple regimens for the treatment of H. pylori infections along with other antibiotics including [DB01060], [DB01211], and [DB00916], for example. Its efficacy is considered similar to other medications within the PPI class including [DB00338], [DB00213], [DB00448], [DB05351], and [DB01129]. Esomeprazole is the s-isomer of [DB00338], which is a racemate of the S- and R-enantiomer. Esomeprazole has been shown to inhibit acid secretion to a similar extent as [DB00338], without any significant differences between the two compounds in vitro. Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells. This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus. As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible and new enzyme needs to be expressed in order to resume acid secretion, esomeprazole's duration of antisecretory effect persists longer than 24 hours. PPIs such as esomeprazole have also been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health. DDAH inhibition causes a consequent accumulation of the nitric oxide synthase inhibitor asymmetric dimethylarginie (ADMA), which is thought to cause the association of PPIs with increased risk of cardiovascular events in patients with unstable coronary syndromes. Due to their good safety profile and as several PPIs are available over the counter without a prescription, their current use in North America is widespread. Long term use of PPIs such as esomeprazole has been associated with possible adverse effects, however, including increased susceptibility to bacterial infections (including gastrointestinal C. difficile), reduced absorption of micronutrients such as iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life. Rapid discontinuation of PPIs such as esomeprazole may cause a rebound effect and a short term increase in hypersecretion. Esomeprazole doses should be slowly lowered, or tapered, before discontinuing to prevent this rebound effect.
Esomeprazole is the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
The S-isomer of omeprazole.
See also: Esomeprazole (has active moiety).
Future Directions
  • Enhancing Pharmacokinetic Properties: Investigating new formulations of esomeprazole to further improve its bioavailability, extend its duration of action, and potentially minimize drug interactions remains an area of active research. [, ]
  • Expanding Applications in Microbiome Research: Further investigation into the complex interplay between esomeprazole, gut microbiome, and overall health, including potential long-term consequences of prolonged acid suppression, represents a crucial area for future research. []

Omeprazole

Compound Description: Omeprazole, a racemic mixture of its two enantiomers, S-omeprazole (esomeprazole) and R-omeprazole, is a proton pump inhibitor (PPI) used to reduce gastric acid production. [] Like esomeprazole, it acts by inhibiting the H+/K+-ATPase enzyme system found in gastric parietal cells, blocking the final step of acid production. []

Lansoprazole

Compound Description: Lansoprazole is another PPI, also metabolized via the cytochrome P450 system, that effectively inhibits gastric acid secretion. [] It has been widely used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. [, ]

Relevance: Lansoprazole, like esomeprazole, is a PPI, but they differ in their chemical structures and pharmacokinetic profiles. A comparative study demonstrated that esomeprazole 40 mg was more effective than lansoprazole 30 mg in healing erosive esophagitis and resolving heartburn symptoms. [] Furthermore, the healing rates with esomeprazole remained consistently high irrespective of the baseline disease severity, highlighting a potential advantage over lansoprazole. []

Pantoprazole

Compound Description: Pantoprazole, a PPI, is metabolized through the cytochrome P450 system, primarily by the CYP2C19 enzyme. [] It is used to reduce gastric acid production in individuals with GERD and other conditions where reducing stomach acid is beneficial. []

Relevance: Both esomeprazole and pantoprazole are PPIs, but they differ in their interactions with Clopidogrel, an antiplatelet medication. Esomeprazole has been shown to decrease plasma concentrations of clopidogrel's active metabolite, potentially increasing the risk of adverse cardiovascular events in patients taking both medications. [] Pantoprazole, on the other hand, has been found to have a much smaller effect on the exposure of the active metabolite and platelet reactivity compared to esomeprazole. [] This difference suggests that pantoprazole might be a safer alternative to esomeprazole in patients requiring both a PPI and clopidogrel. [] Additionally, a study comparing the effects of esomeprazole and pantoprazole on gastric pH and volume found that while both were effective, esomeprazole was more effective at increasing gastric pH. []

Clarithromycin

Compound Description: Clarithromycin is an antibiotic belonging to the macrolide class. [, , ] It is commonly used in combination with a PPI and amoxicillin for the eradication of Helicobacter pylori infection. [, , ] Clarithromycin inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit.

Relevance: Clarithromycin is a key component of the triple-therapy regimen commonly used with esomeprazole for the eradication of H. pylori. [, ] Studies have shown that esomeprazole-based triple therapy, including clarithromycin and amoxicillin, is effective in eradicating H. pylori, healing gastric ulcers, and preventing relapse. []

Amoxicillin

Compound Description: Amoxicillin is a β-lactam antibiotic in the penicillin group. [, , ] It acts by inhibiting bacterial cell wall synthesis, ultimately leading to bacterial death. Amoxicillin is frequently used with a PPI and clarithromycin in triple-therapy regimens for H. pylori eradication. [, , ]

Relevance: Similar to clarithromycin, amoxicillin plays a crucial role in the triple-therapy approach alongside esomeprazole for treating H. pylori infection. [, ] The combination of esomeprazole, amoxicillin, and clarithromycin demonstrates high effectiveness in eradicating the bacteria and promoting ulcer healing. []

Metformin

Compound Description: Metformin is a biguanide class drug primarily used in the management of type 2 diabetes. [] It improves glycemic control by reducing hepatic glucose production and enhancing insulin sensitivity. [] Metformin's potential role in treating preeclampsia, a pregnancy complication, has also been investigated. []

Relevance: Studies have explored the combined use of metformin and esomeprazole in the context of preeclampsia. [] Research suggests that both drugs individually reduce placental and endothelial secretion of antiangiogenic factors like soluble fms-like tyrosine kinase-1 (sFlt-1), which is implicated in preeclampsia pathogenesis. [] Notably, combining metformin and esomeprazole demonstrated an additive effect in reducing sFlt-1 secretion and alleviating endothelial dysfunction, suggesting a potential therapeutic benefit in preeclampsia. []

Phenprocoumon

Compound Description: Phenprocoumon is a vitamin K antagonist (VKA) prescribed as an anticoagulant, primarily used in Europe. [] Its mechanism of action involves inhibiting the synthesis of vitamin K-dependent clotting factors in the liver. []

Relevance: Both omeprazole and esomeprazole have been reported to potentially interact with phenprocoumon, leading to elevated international normalized ratios (INRs) and an increased risk of bleeding. [] The interaction arises from the inhibition of the hepatic metabolism of coumarins, the class of drugs to which phenprocoumon belongs, by the PPIs. [] This interaction underscores the importance of careful monitoring and potential dose adjustments when co-prescribing esomeprazole with phenprocoumon. []

Nilotinib

Compound Description: Nilotinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). [] It works by blocking the activity of the BCR-ABL protein, a tyrosine kinase that promotes the growth of leukemia cells. []

Phenytoin

Compound Description: Phenytoin is an anticonvulsant medication primarily used to manage seizures. [] It acts by stabilizing neuronal membranes and reducing the spread of seizure activity in the brain. [] Phenytoin is metabolized by the CYP2C9 enzyme, which is also involved in the metabolism of esomeprazole. []

Relevance: The potential for a drug-drug interaction exists between esomeprazole and phenytoin due to their shared metabolic pathway involving CYP2C9. [] An animal study using rabbits observed altered pharmacokinetic parameters of phenytoin when co-administered with esomeprazole. [] Specifically, the study noted a significant increase in the elimination half-life and area under the curve (AUC) of phenytoin, suggesting decreased clearance in the presence of esomeprazole. [] While this interaction has not been definitively proven in humans, caution should be exercised when prescribing esomeprazole to patients taking phenytoin, and therapeutic drug monitoring may be warranted. []

Flupentixol and Melitracen

Compound Description: Flupentixol and melitracen are often combined into a single formulation known as Deanxit. Flupentixol is a thioxanthene derivative with antipsychotic and antidepressant properties. Melitracen is a tetracyclic antidepressant. []

Relevance: A study investigated the combined effect of esomeprazole and Deanxit (flupentixol/melitracen) in treating non-erosive gastroesophageal reflux disease (NERD) patients with comorbid depression and anxiety. [] The study found that while both esomeprazole and Deanxit alone provided some symptom relief, the combination therapy resulted in significantly better and faster symptom improvement compared to either drug alone. [] This finding highlights the potential benefits of addressing both the gastrointestinal and psychological aspects of NERD in managing this condition. []

Sodium Hypochlorite (NaOCl)

Compound Description: Sodium hypochlorite, commonly known as bleach, is a strong oxidizing agent used as a disinfectant and antiseptic. []

Relevance: A study examined the combined antibacterial effect of sodium hypochlorite and esomeprazole against Enterococcus faecalis and Escherichia coli. [] Contrary to previous findings that suggested a synergistic effect, the study found that combining sodium hypochlorite with esomeprazole did not enhance its antibacterial activity against these bacteria. [] This result indicates that the presence of esomeprazole does not improve the efficacy of sodium hypochlorite in inhibiting the growth of these bacterial species. []

Celecoxib

Compound Description: Celecoxib is a selective COX-2 inhibitor, a type of non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. []

Relevance: A randomized controlled trial compared the effects of adding celecoxib versus naproxen to esomeprazole in patients with arthritis who were at high risk for both cardiovascular and gastrointestinal events and who had a history of upper GI bleeding. [] The study found that adding celecoxib to esomeprazole resulted in a significant reduction in recurrent upper GI bleeding compared to adding naproxen, without increasing serious cardiovascular events. [] This result suggests that in patients with arthritis at high risk for both cardiovascular and GI events, celecoxib combined with esomeprazole may be a safer option than naproxen combined with esomeprazole for managing pain and inflammation. []

Naproxen

Compound Description: Naproxen is a non-selective NSAID that inhibits both COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins that mediate pain and inflammation. []

Relevance: In the same randomized controlled trial mentioned above, naproxen was compared with celecoxib in combination with esomeprazole for patients at high risk of cardiovascular and gastrointestinal events with a history of upper GI bleeding. [] The study showed that naproxen, when added to esomeprazole, resulted in a higher rate of recurrent upper GI bleeding compared to celecoxib added to esomeprazole. [] This difference highlights the potential gastrointestinal risks associated with using non-selective NSAIDs like naproxen, even when combined with a PPI like esomeprazole, in high-risk patients. []

Capecitabine

Compound Description: Capecitabine is an orally administered chemotherapy agent used to treat various types of cancer. []

Mosapride Citrate

Compound Description: Mosapride citrate is a medication that enhances gastrointestinal motility. [] It acts as a selective serotonin 5-HT4 receptor agonist, promoting gastric emptying and reducing symptoms like nausea and vomiting. []

Relevance: A study explored the combined use of esomeprazole and mosapride citrate dispersible tablets in treating GERD. [] The results showed that the combination therapy was more effective in reducing GERD symptoms and improving endoscopic findings compared to esomeprazole alone. [] This suggests that adding a prokinetic agent like mosapride citrate to esomeprazole therapy could be beneficial in managing GERD, potentially by addressing both acid secretion and impaired motility aspects of the condition. []

Glipizide

Compound Description: Glipizide is an oral antidiabetic medication belonging to the sulfonylurea class. [] It stimulates insulin release from pancreatic beta cells, helping to lower blood glucose levels in individuals with type 2 diabetes. []

Relevance: A study examined the influence of esomeprazole on the pharmacokinetics and pharmacodynamics of glipizide in both normal and diabetic guinea pigs. [] The study found that pre-treatment with esomeprazole enhanced the hypoglycemic effect of glipizide and significantly increased its concentration and AUC. [] This interaction, attributed to the inhibition of the CYP enzyme by esomeprazole, suggests that co-administration of esomeprazole and glipizide could lead to enhanced glipizide effects and potentially increase the risk of hypoglycemia. []

Rabeprazole

Compound Description: Rabeprazole, like esomeprazole, is a PPI that effectively suppresses gastric acid secretion. [] Both drugs are metabolized by the cytochrome P450 system. []

Source and Classification

Esomeprazole is classified as a proton pump inhibitor (PPI), which functions by inhibiting the hydrogen-potassium ATPase enzyme system in the gastric parietal cells. This action effectively reduces gastric acid secretion, making it beneficial for treating conditions such as gastroesophageal reflux disease and peptic ulcers. It is derived from omeprazole through asymmetric synthesis to enhance its pharmacological efficacy and reduce side effects associated with the R-enantiomer.

Synthesis Analysis

The synthesis of esomeprazole involves several sophisticated methods, primarily focusing on asymmetric oxidation of prochiral sulfides. One notable method employs titanium tetraisopropoxide and chiral diethyl tartrate as catalysts to achieve high enantiomeric excess. The process typically involves:

  1. Oxidation of Prochiral Sulfide: A prochiral sulfide undergoes asymmetric oxidation using a titanium complex in the presence of cumene hydroperoxide.
  2. Reaction Conditions: The reaction is conducted at elevated temperatures (around 54°C) for optimal conversion rates.
  3. Purification: After completion, the product is extracted using aqueous ammonium hydroxide and methyl isobutyl ketone, followed by pH adjustment and crystallization to yield esomeprazole sodium with high purity levels (over 99%) .

Alternative methods include continuous flow synthesis techniques which streamline the production process and improve efficiency .

Molecular Structure Analysis

Esomeprazole has a complex molecular structure characterized by its unique arrangement of atoms that contributes to its biological activity. The molecular formula for esomeprazole is C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S.

  • Key Structural Features:
    • Sulfinyl Group: Essential for its mechanism as a proton pump inhibitor.
    • Pyridine Ring: Contributes to its pharmacological properties.
    • Benzimidazole Core: Provides stability and solubility.

The three-dimensional conformation allows for effective binding to the proton pump enzyme, enhancing its inhibitory action .

Chemical Reactions Analysis

Esomeprazole participates in various chemical reactions that are crucial for its synthesis and activity:

  1. Asymmetric Oxidation: The primary reaction involves converting prochiral sulfides into sulfoxides using chiral catalysts.
  2. Deprotonation Reactions: Involves interactions with acids or bases during synthesis or in biological systems.
  3. Hydrolysis: Under certain conditions, esomeprazole can hydrolyze to form inactive metabolites.

These reactions are carefully controlled to maximize yield and purity during synthesis .

Mechanism of Action

The mechanism of action of esomeprazole involves:

  1. Inhibition of Proton Pump: Esomeprazole binds covalently to the cysteine residues in the proton pump enzyme (H+/K+ ATPase) located in gastric parietal cells.
  2. Reduction of Gastric Acid Secretion: This binding prevents the final step of acid production, leading to decreased gastric acidity.

The pharmacodynamics indicate that esomeprazole has a longer duration of action compared to its R-enantiomer due to its higher bioavailability and stability in acidic environments .

Physical and Chemical Properties Analysis

Esomeprazole exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 345.42 g/mol.
  • Solubility: Soluble in methanol and ethanol; sparingly soluble in water.
  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.
  • Melting Point: Typically around 155°C.

These properties influence its formulation as an oral medication, ensuring efficacy while minimizing degradation .

Applications

Esomeprazole is primarily utilized in clinical settings for:

  1. Treatment of Gastroesophageal Reflux Disease (GERD): Reduces symptoms by lowering stomach acidity.
  2. Management of Peptic Ulcers: Promotes healing by inhibiting acid secretion.
  3. Prevention of Acid-related Damage: Used in patients taking non-steroidal anti-inflammatory drugs (NSAIDs) to prevent gastric ulcers.

Research continues into additional applications, including potential roles in treating other gastrointestinal disorders .

Properties

CAS Number

119141-88-7

Product Name

Esomeprazole

IUPAC Name

strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate

Molecular Formula

C34H44N6O10S2Sr

Molecular Weight

848.5 g/mol

InChI

InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1

InChI Key

NCGHIAKEJNQSMS-QLGOZJDFSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC

Solubility

Very slightly soluble in water

Synonyms

Esomeprazole
Esomeprazole Magnesium
Esomeprazole Potassium
Esomeprazole Sodium
Esomeprazole Strontium
Esomeprazole Strontium Anhydrous
Nexium
Strontium, Esomeprazole

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.